molecular formula C12H15NO4 B13005398 2,4-Dimethoxy-3-oxo-N-phenylbutanamide

2,4-Dimethoxy-3-oxo-N-phenylbutanamide

Cat. No.: B13005398
M. Wt: 237.25 g/mol
InChI Key: QMBANXLJKPZBTA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-oxo-N-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two methoxy groups attached to the benzene ring, a keto group at the third carbon, and an amide linkage with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-oxo-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzoyl chloride with phenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxy-3-oxo-N-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and keto groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    2,4-Dimethoxybenzamide: Similar structure but lacks the keto group.

    3-Oxo-N-phenylbutanamide: Similar structure but lacks the methoxy groups.

    2,4-Dimethoxyacetophenone: Similar structure but lacks the amide linkage.

Uniqueness: 2,4-Dimethoxy-3-oxo-N-phenylbutanamide is unique due to the combination of methoxy groups, a keto group, and an amide linkage with a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2,4-dimethoxy-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C12H15NO4/c1-16-8-10(14)11(17-2)12(15)13-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,13,15)

InChI Key

QMBANXLJKPZBTA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(C(=O)NC1=CC=CC=C1)OC

Origin of Product

United States

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